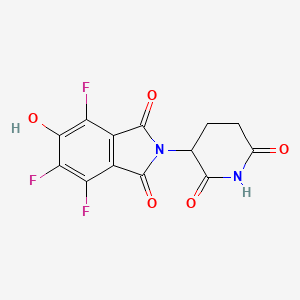
2-(2,6-Dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindoline-1,3-dione is a complex organic compound known for its significant applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a piperidinyl group and multiple fluorine atoms, contributing to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the coupling of a glutamine ester with a substituted 2-haloalkylbenzoate, followed by cyclization and transformation of benzo substituents . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This may involve continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: 2-(2,6-Dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions: Typical reagents include N-bromosuccinimide for bromination, and catalytic hydrogenation for reduction reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield brominated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential to modulate biological pathways and enzyme activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through multiple mechanisms, including the modulation of protein degradation pathways. It acts as a ligand for cereblon, an E3 ubiquitin ligase, leading to the degradation of target proteins involved in disease processes . This mechanism is particularly relevant in the context of cancer therapy, where the degradation of oncogenic proteins can inhibit tumor growth .
Comparison with Similar Compounds
Lenalidomide: Shares a similar core structure but differs in its specific functional groups and biological activities.
Thalidomide: Another related compound with distinct therapeutic applications and side effect profiles.
Uniqueness: 2-(2,6-Dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindoline-1,3-dione is unique due to its trifluorinated structure, which enhances its stability and reactivity compared to other similar compounds. This makes it a valuable candidate for drug development and other scientific applications .
Properties
Molecular Formula |
C13H7F3N2O5 |
|---|---|
Molecular Weight |
328.20 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindole-1,3-dione |
InChI |
InChI=1S/C13H7F3N2O5/c14-7-5-6(8(15)10(20)9(7)16)13(23)18(12(5)22)3-1-2-4(19)17-11(3)21/h3,20H,1-2H2,(H,17,19,21) |
InChI Key |
KNOYOEMLNYMANY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=C(C(=C3F)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















